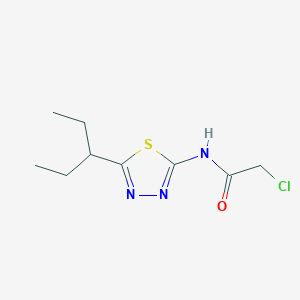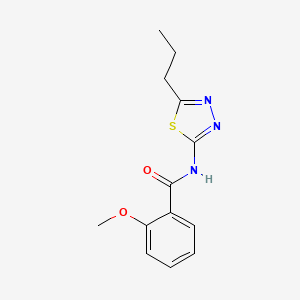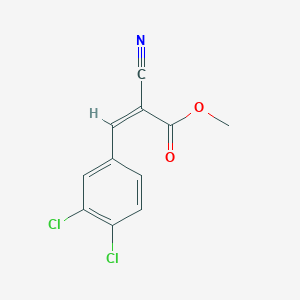![molecular formula C16H10Br2N2OS B7458888 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the thiazole family. It is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed to exert its biological effects by targeting specific cellular pathways and signaling molecules. This compound has been shown to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, it has been shown to modulate the activity of certain signaling pathways, which are involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide in lab experiments include its relative ease of synthesis, its wide range of biological activities, and its potential applications in the field of medicine. However, the limitations of using this compound in lab experiments include its potential toxicity and its relatively low solubility in water.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide. One potential direction is to investigate its potential applications in the treatment of various types of cancer. Another potential direction is to explore its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits a wide range of biological activities and has been shown to modulate various cellular processes. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 3-bromoaniline and 2-bromoacetyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with thiourea to form the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propiedades
IUPAC Name |
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2OS/c17-12-5-1-3-10(7-12)14-9-22-16(19-14)20-15(21)11-4-2-6-13(18)8-11/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSCMSKZLPJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)
![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
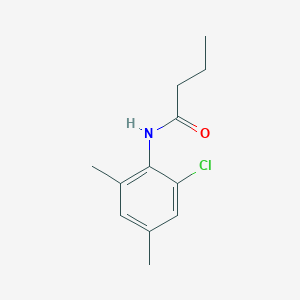

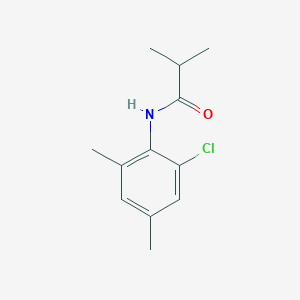

![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
